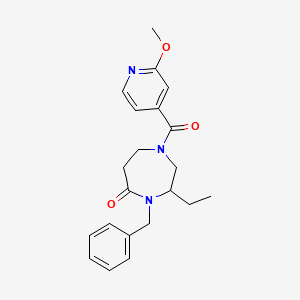

4-benzyl-3-ethyl-1-(2-methoxyisonicotinoyl)-1,4-diazepan-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of 1,4-diazepines, a group known for their diverse chemical properties and potential biological activities. The interest in such compounds has been driven by their structural complexity and versatility in chemical reactions, making them valuable for various synthetic applications and studies on molecular interactions and mechanisms.

Synthesis Analysis

The synthesis of related 1,4-diazepines typically involves condensation reactions, regioselective thionation, and nucleophilic substitutions. For instance, El Bouakher et al. (2013) detailed the synthesis of novel 2,4-disubstituted 3H-pyrido[3,2-e][1,4]diazepin-5-ones derivatives, showcasing the methodology for creating bis-functionalized 1,4-diazepines with good yields through efficient synthetic pathways (El Bouakher et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by single-crystal X-ray diffraction techniques, providing insights into their crystalline forms and molecular geometries. Yeong et al. (2018) studied the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, revealing its centrosymmetric triclinic space group and significant hydrogen bonding in the crystal packing (Yeong et al., 2018).

Chemical Reactions and Properties

Chemical reactions of this compound class include cycloadditions, nucleophilic substitutions, and rearrangements. Saito et al. (1986) discussed the [2+4] and [6+4] type cycloaddition reactions of 1-ethoxycarbonyl-1H-azepine and 1-ethoxycarbonyl-1H-1,2-diazepine with 3,4,5,6-tetrachloro-1,2-benzoquinone, emphasizing the complexity and versatility of these compounds in chemical reactions (Saito et al., 1986).

Scientific Research Applications

Anticonvulsant and Antiepileptic Properties

Research has shown the potential of derivatives related to 4-benzyl-3-ethyl-1-(2-methoxyisonicotinoyl)-1,4-diazepan-5-one, particularly in the context of benzodiazepine receptor partial agonists, for their anticonvulsant and antiepileptic properties. For instance, ZK 91296, a compound with a similar structure, has demonstrated significant anticonvulsant action in both photosensitive baboons (Papio papio) and a genetic petit mal model in rats, indicating its potential for managing epilepsy and seizures without inducing sedation or disorganized EEG patterns at effective doses (Meldrum et al., 1983); (Jensen et al., 1984).

Synthesis and Structural Analysis

The compound also opens avenues for novel synthetic pathways and structural analysis within chemical research. A study on the synthesis of novel 2,4-disubstituted 3H-pyrido[3,2-e][1,4]diazepin-5-ones and 2,4-disubstituted 3H-pyrido[2,3-e][1,4]diazepin-5-ones derivatives demonstrated an efficient synthesis process, leading to various bis-functionalized 1,4-diazepines, showcasing the versatility and potential for chemical modification of such compounds (El Bouakher et al., 2013).

Potential for Antiproliferative Activity

The chemical scaffold of 4-benzyl-3-ethyl-1-(2-methoxyisonicotinoyl)-1,4-diazepan-5-one might hold potential for antiproliferative activities. Although direct studies on this specific compound are limited, related research into benzodiazepine derivatives has explored their antiproliferative activity against various human cancer cell lines. Such studies highlight the importance of structural modifications to optimize biological activity and therapeutic potential (Liszkiewicz, 2002).

Mechanistic Insights and Molecular Interactions

Investigations into the mechanistic aspects and molecular interactions of benzodiazepine derivatives, including those structurally related to 4-benzyl-3-ethyl-1-(2-methoxyisonicotinoyl)-1,4-diazepan-5-one, provide valuable insights into their pharmacological actions. Studies have detailed how these compounds interact with specific receptors, such as benzodiazepine and serotonin receptors, offering a foundation for developing dual antagonists with therapeutic applications in areas like antiemetic agents (Hirokawa et al., 2002).

properties

IUPAC Name |

4-benzyl-3-ethyl-1-(2-methoxypyridine-4-carbonyl)-1,4-diazepan-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-3-18-15-23(21(26)17-9-11-22-19(13-17)27-2)12-10-20(25)24(18)14-16-7-5-4-6-8-16/h4-9,11,13,18H,3,10,12,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQHVPVCZFVCQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=CC(=NC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-3-ethyl-1-(2-methoxyisonicotinoyl)-1,4-diazepan-5-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-methyl-1-benzofuran-2-yl)carbonyl]azocane](/img/structure/B5500052.png)

![5-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5500053.png)

![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-morpholin-4-ylpyrimidine-5-carboxamide](/img/structure/B5500068.png)

![N-(4-fluorophenyl)-2-{3-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]-1H-indol-1-yl}acetamide](/img/structure/B5500086.png)

![N-{2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5500089.png)

![[(5-cyclopropyl-3-isoxazolyl)methyl]methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5500097.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5500108.png)

![(1,4-dioxan-2-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5500115.png)

![(1R*,2R*,6S*,7S*)-4-[(3-methyl-1-benzothien-2-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5500118.png)

![N-(4-chloro-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5500145.png)

![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5500148.png)